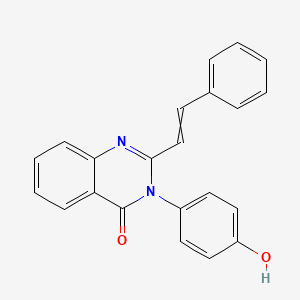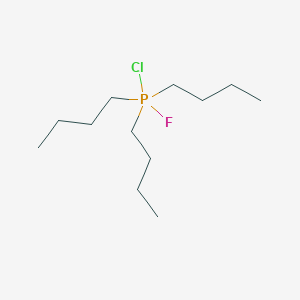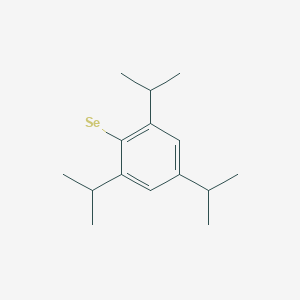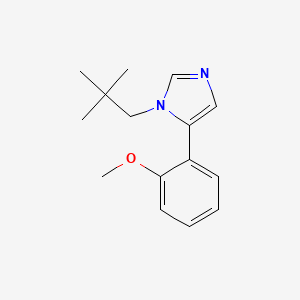
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a chemical compound that belongs to the class of thiazolium salts It is characterized by the presence of an iodomethyl group attached to the thiazolium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3,4-dimethylthiazole with iodomethane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dimethylthiazole+iodomethane→2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.
Addition Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide, while oxidation with hydrogen peroxide produces the corresponding sulfoxide.
科学的研究の応用
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of 2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with nucleophilic sites in biological molecules. The iodomethyl group can form covalent bonds with nucleophiles such as thiols and amines, leading to the modification of proteins and other biomolecules. This interaction can disrupt normal cellular functions and result in biological effects such as antimicrobial activity.
類似化合物との比較
Similar Compounds
Iodomethane (Methyl Iodide): A simple alkyl halide used in organic synthesis.
3,4-Dimethylthiazole: The parent compound without the iodomethyl group.
Thiazolium Salts: A class of compounds with similar structural features but different substituents.
Uniqueness
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to the presence of both the iodomethyl group and the thiazolium ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
113925-43-2 |
|---|---|
分子式 |
C6H9I2NS |
分子量 |
381.02 g/mol |
IUPAC名 |
2-(iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C6H9INS.HI/c1-5-4-9-6(3-7)8(5)2;/h4H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
BPOGPJVJUALRSK-UHFFFAOYSA-M |
正規SMILES |
CC1=CSC(=[N+]1C)CI.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


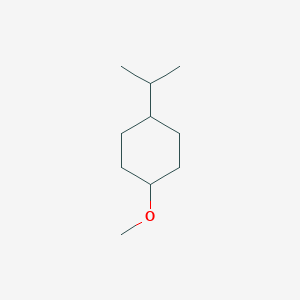
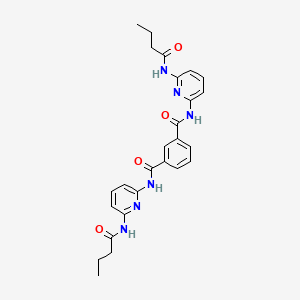

![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
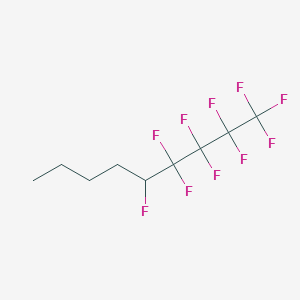

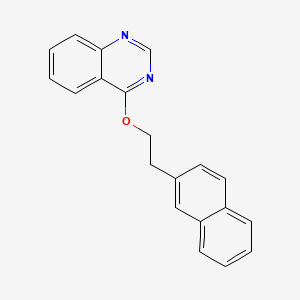
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
